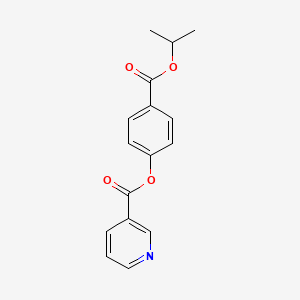
4-(isopropoxycarbonyl)phenyl nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(isopropoxycarbonyl)phenyl nicotinate, also known as IPCPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IPCPN is a derivative of nicotinic acid, which is a member of the vitamin B family. The compound is synthesized through a series of chemical reactions, and its mechanism of action is still being studied.
科学研究应用
4-(isopropoxycarbonyl)phenyl nicotinate has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-(isopropoxycarbonyl)phenyl nicotinate has also been investigated for its potential use in drug delivery systems, due to its ability to cross the blood-brain barrier. Additionally, 4-(isopropoxycarbonyl)phenyl nicotinate has shown promising results in the treatment of neurological disorders such as Alzheimer's disease.
作用机制
The mechanism of action of 4-(isopropoxycarbonyl)phenyl nicotinate is still being studied. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways in the body. 4-(isopropoxycarbonyl)phenyl nicotinate has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has also been shown to activate certain receptors in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
4-(isopropoxycarbonyl)phenyl nicotinate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in the body by inhibiting the activity of certain enzymes involved in the inflammatory response. 4-(isopropoxycarbonyl)phenyl nicotinate has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 4-(isopropoxycarbonyl)phenyl nicotinate has been shown to improve cognitive function by activating certain receptors in the brain.
实验室实验的优点和局限性
One advantage of 4-(isopropoxycarbonyl)phenyl nicotinate for lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery systems targeting the brain. 4-(isopropoxycarbonyl)phenyl nicotinate has also shown promising results in various in vitro and in vivo studies, making it a potentially useful tool for scientific research. However, one limitation of 4-(isopropoxycarbonyl)phenyl nicotinate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for 4-(isopropoxycarbonyl)phenyl nicotinate research. One area of interest is the development of 4-(isopropoxycarbonyl)phenyl nicotinate-based drug delivery systems for the treatment of neurological disorders such as Alzheimer's disease. 4-(isopropoxycarbonyl)phenyl nicotinate could also be further studied for its anti-inflammatory and anti-cancer properties, with the goal of developing new treatments for these conditions. Additionally, 4-(isopropoxycarbonyl)phenyl nicotinate could be studied for its potential use in other areas of scientific research, such as materials science and nanotechnology.
Conclusion:
In conclusion, 4-(isopropoxycarbonyl)phenyl nicotinate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 4-(isopropoxycarbonyl)phenyl nicotinate is synthesized through a series of chemical reactions and has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. The mechanism of action of 4-(isopropoxycarbonyl)phenyl nicotinate is still being studied, but it is believed to modulate various signaling pathways in the body. 4-(isopropoxycarbonyl)phenyl nicotinate has many potential applications in scientific research, and future studies could lead to the development of new treatments for various conditions.
合成方法
4-(isopropoxycarbonyl)phenyl nicotinate is synthesized through a series of chemical reactions, starting with the reaction of 4-hydroxybenzoic acid with isobutyl chloroformate to form 4-(isobutoxycarbonyl)phenol. This intermediate is then reacted with nicotinic acid to form 4-(isopropoxycarbonyl)phenyl nicotinate. The reaction is catalyzed by a base such as triethylamine and requires the use of a solvent such as dimethylformamide.
属性
IUPAC Name |
(4-propan-2-yloxycarbonylphenyl) pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-11(2)20-15(18)12-5-7-14(8-6-12)21-16(19)13-4-3-9-17-10-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBUFEKZQCAQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propan-2-yloxycarbonylphenyl) pyridine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

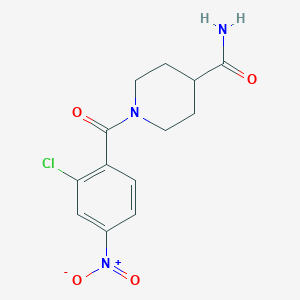
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B5741691.png)
![4-ethyl-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5741702.png)
![4-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5741705.png)
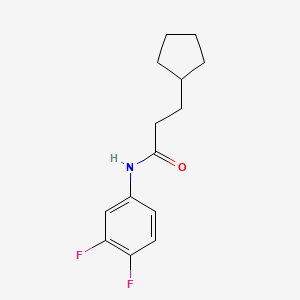
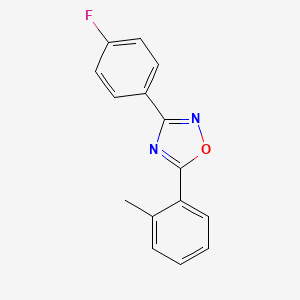
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5741724.png)
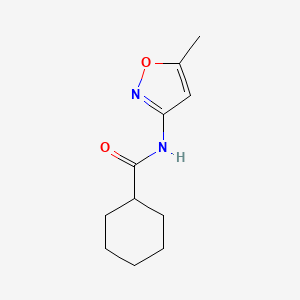
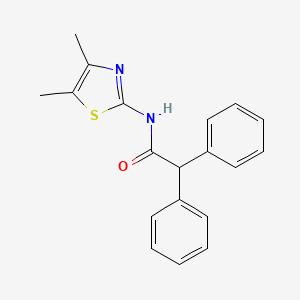
![4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5741739.png)
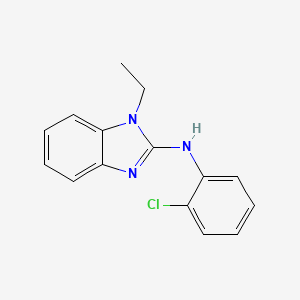
![2-{4-[(3,4-dichlorophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5741757.png)
![{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5741768.png)
![N-{4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]phenyl}acetamide](/img/structure/B5741782.png)